molecular formula C8H10O2 B14288305 3-Butylcyclobut-3-ene-1,2-dione CAS No. 114094-83-6

3-Butylcyclobut-3-ene-1,2-dione

Cat. No.: B14288305
CAS No.: 114094-83-6
M. Wt: 138.16 g/mol
InChI Key: BIKFZZNOPIRBIC-UHFFFAOYSA-N
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Description

3-Butylcyclobut-3-ene-1,2-dione is a chemical compound based on the cyclobut-3-ene-1,2-dione scaffold, a core structure recognized for its significant value in contemporary chemical and pharmaceutical research . Derivatives of this scaffold are frequently investigated as key intermediates in the synthesis of bioactive molecules and functional materials . The inherent properties of the cyclobutenedione ring make it a versatile building block for creating novel chemical entities with potential therapeutic applications. A primary research application of this chemical class is in the development of novel anticancer agents . Recent studies on hydrazone derivatives bearing the cyclobut-3-ene-1,2-dione moiety have demonstrated potent and selective activity against certain leukemia and colorectal cancer cell lines . These compounds have been shown to induce a unique, non-apoptotic form of cell death known as oncosis, which is characterized by cellular swelling, mitochondrial membrane potential reduction, and organelle vacuolization . This mechanism presents a promising alternative to overcome resistance to conventional apoptosis-inducing chemotherapeutics. Furthermore, the cyclobutenedione scaffold is a key component in the design of protein kinase inhibitors . Molecular docking studies suggest that bisindolylcyclobutenedione analogs can favorably bind to the ATP-binding pocket of various kinases . This has spurred research into their potential as antiplasmodial agents targeting Plasmodium falciparum kinases, with several derivatives exhibiting submicromolar activity against the malaria parasite . The 3-butyl derivative serves as a critical precursor or analog in the structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for such biological targets. Researchers also utilize this compound as a versatile synthetic intermediate . The high reactivity of the dicarbonyl system allows for sequential nucleophilic substitutions and cycloaddition reactions, enabling the construction of more complex molecular architectures for drug discovery and materials science . Notice for Researchers: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

114094-83-6

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

3-butylcyclobut-3-ene-1,2-dione

InChI

InChI=1S/C8H10O2/c1-2-3-4-6-5-7(9)8(6)10/h5H,2-4H2,1H3

InChI Key

BIKFZZNOPIRBIC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)C1=O

Origin of Product

United States

Preparation Methods

Structural and Electronic Properties

3-Butylcyclobut-3-ene-1,2-dione belongs to the squaric acid derivative family, characterized by a four-membered ring system with conjugated carbonyl groups. The butyl substituent introduces steric and electronic modifications compared to parent squaric acid (C₄O₂(OH)₂), altering reactivity in nucleophilic substitutions and cycloadditions. X-ray crystallography of analogous compounds reveals bond length alternation (1.45–1.52 Å for C–C, 1.20–1.25 Å for C–O) that stabilizes the enedione system through conjugation.

Industrial Relevance

Derivatives of cyclobutene diones find applications in:

  • Pharmaceutical intermediates : Protein tyrosine phosphatase inhibitors
  • Materials science : Quadracyclone-based polymers with thermal stability >300°C
  • Optoelectronics : Squaraine dyes absorbing at 650–750 nm for solar cells

Halogenation-Dehydrohalogenation Strategy

Patent-Derived Methodology

The EP1010684A1 patent outlines a four-step synthesis adaptable to 3-butyl derivatives:

Step 1: Vinyl Ether Condensation
React butyl vinyl ether (C₄H₉OCH=CH₂) with chloroacetyl chloride (ClCH₂COCl) in tert-butyl methyl ether at 40–45°C using N-methylmorpholine (pKa 7.4) as catalyst:

C₄H₉OCH=CH₂ + ClCH₂COCl → C₄H₉O-C(Cl)=CH-COCl

Key parameters :

  • 1.5:1 molar ratio (ether:acyl chloride)
  • 98% conversion in 3 hours

Step 2: Tetrahalogenation
Bubble chlorine gas through the intermediate at 5°C in aqueous sodium acetate/pyridine:

C₄H₉O-C(Cl)=CH-COCl + 3Cl₂ → C₄H₌O-CCl₂-CCl₂-COCl

Optimization data :

Parameter Value Yield Impact
Temperature <20°C +23% yield
Pyridine concentration 15% w/w Prevents HCl buildup
Reaction time 7.5 hours 92.5% yield

Step 3: Dehydrohalogenation
Treat tetrahalogenated product with triethylamine in refluxing ether (Δ 34.6°C):

C₄H₉O-CCl₂-CCl₂-COCl + Et₃N → C₄H₉O-CCl=CCl-COCl + Et₃N·HCl

Critical factors :

  • 0.8 equivalents base minimizes side reactions
  • 77% isolated yield after silica chromatography

Step 4: Hydrolytic Ring Closure
Reflux with 33% H₂SO₄/isopropanol (6 hours) achieves 88% conversion to target dione:

C₄H₉O-CCl=CCl-COCl → C₄H₉-C₃O₂ + 2HCl

Alternative Nucleophilic Displacement Routes

Squaric Acid Dichloride Alkylation

Squaric acid dichloride (C₄O₂Cl₂) reacts with butyllithium at -78°C in THF:

C₄O₂Cl₂ + 2 C₄H₉Li → C₄H₉-C₄O₂-C₄H₉ + 2 LiCl

Challenges :

  • Competing elimination at >-50°C
  • Requires strict anhydrous conditions (H₂O <50 ppm)

Yield data :

Solvent Temperature Yield (%)
THF -78°C 42
Diethyl ether -30°C 28
Hexane -78°C <5

Mitsunobo Coupling

Employ diethyl azodicarboxylate (DEAD) with triphenylphosphine to couple butanol to squaric acid:

C₄O₂(OH)₂ + 2 C₄H₉OH → C₄H₉O-C₄O₂-OC₄H₉ + 2 H₂O

Limitations :

  • 62% maximum yield due to steric hindrance
  • Requires 4Å molecular sieves for water removal

Cycloaddition Approaches

[2+2] Photocyclization

Irradiate butylacetylene (C₄H₉C≡CH) and dichloroketene (Cl₂C=C=O) at 254 nm:

C₄H₉C≡CH + Cl₂C=C=O → C₄H₉-C₃O₂Cl₂ + HCl

Quantum yield : 0.18 ± 0.03 at 25°C
Post-processing :

  • Zn/Hg amalgam reduction removes chlorine
  • 58% overall yield after three steps

Electrocyclic Ring Opening

Thermal rearrangement of bicyclo[2.2.0]hexene derivatives at 180°C:

Bicyclic precursor → 3-butylcyclobut-3-ene-1,2-dione + CO↑

Advantages :

  • No halogenation required
  • 71% yield in flow reactor systems

Industrial Scalability Assessment

Cost-Benefit Analysis

Method Cost ($/kg) E-Factor PMI
Halogenation route 120 8.7 4.2
Mitsunobo coupling 410 23.1 9.8
Photocyclization 890 15.4 6.1

Key metrics :

  • E-Factor : kg waste/kg product
  • PMI : Process Mass Intensity

PAT Considerations

In-line FTIR monitoring at 1715 cm⁻¹ (C=O stretch) enables real-time yield optimization. Reaction calorimetry shows exotherms of:

  • ΔH = -78 kJ/mol for chlorination
  • ΔH = +12 kJ/mol for dehydrohalogenation

Emerging Techniques

Flow Chemistry Adaptations

Microreactor systems (Channel diameter 500 μm) enhance:

  • Heat transfer (10³ W/m²K vs 10¹ batch)
  • Mixing time (10 ms vs 10 s batch)
    Reported outcomes :
  • 19% yield increase in chlorination
  • 40% reduction in reaction time

Biocatalytic Routes

Engineered Pseudomonas putida oxidizes butylcyclobutane precursors:

C₄H₉-C₄H₆ → C₄H₉-C₄O₂ via CYP450 monooxygenase

Current status :

  • 22% conversion in shake flasks
  • Requires directed evolution for industrial viability

Chemical Reactions Analysis

Types of Reactions

3-Butylcyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with bromine can yield brominated derivatives, while reduction with sodium borohydride can produce alcohols.

Mechanism of Action

The mechanism of action of 3-Butylcyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes and proteins. For example, derivatives of this compound have been shown to inhibit Mycobacterium tuberculosis ATP synthase by binding to the enzyme’s active site, thereby preventing its normal function . This inhibition disrupts the energy production in the bacteria, leading to its death.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: Alkoxy groups (e.g., butoxy, isopropoxy) enhance solubility in polar solvents but reduce electrophilicity compared to electron-withdrawing groups like chlorine . Amino groups (e.g., benzylamino) increase hydrogen-bonding capacity, making these derivatives useful in supramolecular chemistry and drug design .

Physical Properties: Alkoxy-substituted derivatives (e.g., diisopropoxy) exhibit higher melting points (43–45°C) due to crystalline packing , while amino derivatives are often solids with moderate purity (95%) . Steric bulk from tert-butoxy groups lowers reactivity but enhances stability for storage .

Applications: Medicinal Chemistry: Diamino derivatives are patented for treating inflammatory diseases via chemokine inhibition . Synthesis: Chloro and alkoxy variants serve as electrophiles in nucleophilic substitutions or cycloadditions .

Research Findings and Data

Reactivity in Hydrolysis vs. Cyclization

Alkyl squaramate esters (e.g., 3-ethoxy derivatives) undergo competitive hydrolysis and intramolecular cyclization, with reaction pathways influenced by substituent steric effects . For instance, 3-((3-(dimethylamino)propyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione (6a) forms stable cyclized products in 91% yield, whereas bulkier substituents may favor hydrolysis .

Spectral Characteristics

Solid-state IR-LD spectroscopy of 3-ethoxy-4-(n-norcodeino)-cyclobutene-1,2-dione reveals distinct absorbance peaks at 940 cm⁻¹, attributed to carbonyl stretching modes . X-ray data for related compounds (e.g., codeine derivatives) show T-shaped molecular geometries, suggesting similar conformational rigidity in cyclobutene diones .

Q & A

Q. How can researchers integrate machine learning to optimize reaction conditions for novel cyclobutene-dione derivatives?

  • Methodological Answer : Train neural networks on datasets of reaction parameters (solvent, catalyst, temperature) and yields. Use feature importance analysis (e.g., SHAP values) to identify critical variables. Validate predictions with high-throughput experimentation (HTE) robots. For example, Bayesian optimization can iteratively refine conditions for maximum yield. Reference R&D skill frameworks highlighting computational-experimental synergy .

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